2-(6-(methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridazin-3-yl)-5-(1H-pyrazol-4-yl)phenol
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis of Functionalized Compounds : Compounds containing the pyridazine ring, similar to the chemical structure , have been used in synthesizing various functionalized compounds, including triazolo[4,3-b]pyridazines and 1-(substituted pyridazin-3-yl)-1H-pyrazole derivatives, which have potential applications in chemical and pharmacological fields (Svete, 2005).
Preparation of Pyrazolo[3,4-d]-pyrimidines : Novel pyrazole-o-aminonitriles, which share structural similarities with the compound , have been synthesized and used as precursors for pyrazolo[3,4-d]pyrimidines, indicating potential chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Antifungal Activity : Pyrazolo[1,5-a]pyrimidin-5-yl)phenol derivatives, structurally related to the compound , have been found to exhibit antifungal abilities against certain phytopathogenic fungi (Jin Zhang et al., 2016).
Anticancer and Antimicrobial Agents : Compounds incorporating pyridine, pyrazoline, and oxazole, which are structurally related to the compound , have been studied for their anticancer and antimicrobial activities, demonstrating the potential of such compounds in pharmaceutical applications (Kanubhai D. Katariya et al., 2021).
Anti-Tubercular Evaluation : Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, similar in structure to the compound , has shown potential as an anti-tubercular agent, indicating the therapeutic applications of such compounds (B. Vavaiya et al., 2022).
Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents : Some 2,6-disubstituted pyridazine-3(2H)-one derivatives have been evaluated for their potential as analgesic, anti-inflammatory, and non-ulcerogenic agents (T. H. Ibrahim et al., 2017).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
2-[6-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridazin-3-yl]-5-(1H-pyrazol-4-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c1-22(2)11-17(12-23(3,4)28-22)29(5)21-9-8-19(26-27-21)18-7-6-15(10-20(18)30)16-13-24-25-14-16/h6-10,13-14,17,28,30H,11-12H2,1-5H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJQWNBBMWICJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvs-SM2 |
Citations
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